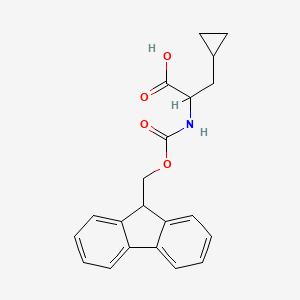

N-Fmoc-cyclopropyl alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Fmoc-cyclopropyl alanine

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to modulate the pharmacological properties of bioactive peptides.[1] These modifications can confer enhanced metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints. Among the diverse array of UAAs, N-Fmoc-cyclopropyl alanine, a conformationally restricted analog of alanine, has garnered significant attention.

The cyclopropyl moiety, with its rigid triangular structure, imparts a significant conformational constraint on the peptide backbone, influencing secondary structure and receptor binding interactions.[2] This rigidity can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into complex peptide chains.[3] This guide provides a comprehensive overview of the synthetic protocols for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, provide detailed experimental procedures, and discuss the critical aspects of purification and characterization.

Strategic Approaches to the Synthesis of the Cyclopropyl Alanine Core

The synthesis of this compound can be conceptually divided into two key stages: the formation of the cyclopropyl alanine core and the subsequent N-terminal Fmoc protection. The primary challenge lies in the stereoselective construction of the cyclopropane ring. Several synthetic strategies have been developed to address this, each with its own set of advantages and considerations.

Methodology 1: Cyclopropanation of Dehydroalanine Derivatives

A prevalent and effective method for the synthesis of cyclopropyl amino acids involves the cyclopropanation of a dehydroalanine (Dha) precursor.[4][5] This approach leverages the reactivity of the double bond in Dha for the addition of a carbene or carbene equivalent to form the cyclopropane ring. The stereochemical outcome of the cyclopropanation is a critical aspect of this strategy.

Caption: General workflow for the synthesis of Fmoc-cyclopropyl alanine via cyclopropanation of a dehydroalanine precursor.

The choice of the carbene source and catalyst is paramount in controlling the stereoselectivity of the reaction. Asymmetric cyclopropanation can be achieved using chiral catalysts, which is essential for obtaining enantiomerically pure L- or D-cyclopropyl alanine derivatives.

Methodology 2: Intramolecular Cyclization Strategies

Another elegant approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This method offers excellent control over the stereochemistry of the resulting cyclopropane ring. The synthesis typically starts from a chiral precursor, and the cyclization step proceeds with a high degree of stereospecificity.

Caption: Intramolecular cyclization approach for the stereoselective synthesis of protected cyclopropyl alanine.

This strategy often provides access to orthogonally protected cyclopropane amino acids, which are valuable building blocks for further synthetic manipulations.

Detailed Experimental Protocol: A Hybrid Approach

The following protocol outlines a reliable and reproducible method for the synthesis of N-Fmoc-L-cyclopropyl alanine, combining the synthesis of the unprotected amino acid with a subsequent Fmoc-protection step. This protocol is designed to be a self-validating system, with clear steps and characterization data points.

Part 1: Synthesis of L-Cyclopropyl Alanine

This part of the synthesis focuses on the creation of the core amino acid. For the purpose of this guide, we will consider the starting material to be commercially available or synthesized according to established literature procedures for asymmetric synthesis to ensure enantiopurity.

Part 2: N-Fmoc Protection of L-Cyclopropyl Alanine

This procedure details the crucial step of introducing the Fmoc protecting group onto the amino terminus of L-cyclopropyl alanine.

Materials and Reagents:

-

L-Cyclopropyl alanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water (deionized)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Step-by-Step Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve L-cyclopropyl alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid.

-

Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction Initiation: While vigorously stirring the amino acid solution at 0-5 °C (ice bath), slowly add the Fmoc-OSu solution dropwise.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Removal of Unreacted Fmoc-OSu: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. The this compound will precipitate out as a white solid.

-

Extraction: Extract the precipitated product from the aqueous layer with ethyl acetate (3-4 times).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Characterization of this compound

The purity of this compound is critical for its successful application in peptide synthesis. The crude product obtained from the synthesis typically requires purification to remove any residual starting materials or byproducts.

Purification Techniques

-

Recrystallization: This is a common and effective method for purifying solid Fmoc-amino acids. A suitable solvent system, such as ethyl acetate/hexane, is typically used. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, the purified this compound will crystallize out.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common eluent system.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Parameter | Typical Value/Observation |

| Molecular Formula | C₂₁H₂₁NO₄[6][7][8] |

| Molecular Weight | 351.4 g/mol [7] |

| CAS Number | 214750-76-2 (L-isomer)[8] |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Fmoc group and the cyclopropyl alanine moiety. |

| ¹³C NMR | Confirms the carbon framework of the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight should be observed. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicates high purity. Chiral HPLC can be used to determine the enantiomeric excess. |

| Optical Rotation | A specific optical rotation value confirms the enantiomeric purity of the L-isomer. |

Conclusion

The synthesis of this compound is a critical enabling technology for the development of novel peptide-based therapeutics. The methodologies outlined in this guide, from the strategic construction of the cyclopropyl alanine core to the detailed protocol for Fmoc protection, provide a solid foundation for researchers in the field. The emphasis on robust purification and thorough analytical characterization ensures the production of high-quality building blocks essential for successful solid-phase peptide synthesis. As the demand for more sophisticated and effective peptide drugs continues to grow, the ability to efficiently synthesize unique and conformationally constrained amino acids like this compound will remain a key driver of innovation in drug discovery.

References

- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Accessed January 3, 2026.

- PubMed. Click chemistry aided synthesis of 1,4-substituted 1,2,3-triazole based N-Fmoc protected epsilon-amino acids. Accessed January 3, 2026.

- NSF Public Access Repository. Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. Accessed January 3, 2026.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 3, 2026.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Accessed January 3, 2026.

- ScienceOpen.

- Chem-Impex. Fmoc-β-cyclopropyl-L-alanine. Accessed January 3, 2026.

- ChemicalBook. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum. Accessed January 3, 2026.

- Bio-Synthesis. Unnatural / Unusual Amino Acids. Accessed January 3, 2026.

- PubMed. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Accessed January 3, 2026.

- Sigma-Aldrich. This compound | 1219163-22-0. Accessed January 3, 2026.

- OSTI.GOV. P450-Mediated Non-natural Cyclopropanation of Dehydroalanine-Containing Thiopeptides. Accessed January 3, 2026.

- Fisher Scientific. Fmoc-B -cyclopropyl-L-alanine; MW 351.4; MF C21H21NO4 (500 mg). Accessed January 3, 2026.

- The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Accessed January 3, 2026.

- PubMed. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. Accessed January 3, 2026.

- Advanced ChemTech. Fmoc-Cpa-OH. Accessed January 3, 2026.

- Aapptec Peptides. Fmoc-Cpa-OH [214750-76-2]. Accessed January 3, 2026.

- Semantic Scholar. Chemical generation and modification of peptides containing multiple dehydroalanines. Accessed January 3, 2026.

- ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed January 3, 2026.

- MedChemExpress.

- Benchchem. A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis. Accessed January 3, 2026.

- Organic & Biomolecular Chemistry (RSC Publishing). Asymmetric synthesis of Fmoc-threo-HOAsn for the total synthesis of nicrophorusamide A. Accessed January 3, 2026.

- PMC.

- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids. Accessed January 3, 2026.

- Sigma-Aldrich. Fmoc-L-cyclopropylalanine AldrichCPR. Accessed January 3, 2026.

- PubMed. Formation of Fmoc-beta-alanine During Fmoc-protections With Fmoc-OSu. Accessed January 3, 2026.

Sources

- 1. Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. P450-Mediated Non-natural Cyclopropanation of Dehydroalanine-Containing Thiopeptides (Journal Article) | OSTI.GOV [osti.gov]

- 5. Synthesis of modified proteins via functionalization of dehydroalanine. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. This compound | 1219163-22-0 [sigmaaldrich.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. peptide.com [peptide.com]

N-Fmoc-cyclopropyl alanine CAS number and supplier information

An In-Depth Technical Guide to N-Fmoc-cyclopropyl alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptidomimetic design and drug discovery, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. Among these, this compound stands out for its unique conformational constraints and its ability to enhance the biological activity and stability of synthetic peptides. This guide provides a comprehensive overview of this compound, including its chemical identity, supplier information, the rationale for its use, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Part 1: Core Compound Identification and Sourcing

Chemical Identity

N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclopropyl alanine, often abbreviated as Fmoc-L-Cpa-OH, is a derivative of the unnatural amino acid cyclopropyl alanine. The presence of the Fmoc protecting group on the alpha-amino group makes it suitable for use in Fmoc-based solid-phase peptide synthesis.[1]

There are a couple of CAS (Chemical Abstracts Service) numbers associated with this compound, which can sometimes lead to confusion. The most commonly cited CAS number for the L-enantiomer is 214750-76-2 .[2][3][4] Another CAS number, 1219163-22-0 , is also used by some suppliers. It is crucial for researchers to verify the specific enantiomer and product specifications with their chosen supplier.

Key Chemical Properties:

| Property | Value | References |

| Molecular Formula | C21H21NO4 | [2][4] |

| Molecular Weight | 351.40 g/mol | [3][5] |

| Appearance | White to off-white solid/powder | [3][6][7] |

| Purity | Typically ≥97% | [4][6] |

| Solubility | Soluble in organic solvents such as DMF and DMSO | [1][3][7] |

Sourcing and Supplier Information

A variety of chemical suppliers offer N-Fmoc-L-cyclopropyl alanine, catering to different scales of research and development needs. When selecting a supplier, it is imperative to consider factors such as purity, availability of certificates of analysis (CoA), and technical support.

Table of Representative Suppliers:

| Supplier | Product Name | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | Fmoc-L-cyclopropylalanine | 214750-76-2 | Offers various grades, including for early discovery research.[5][8] |

| Aapptec Peptides | Fmoc-Cpa-OH | 214750-76-2 | Specializes in reagents for peptide synthesis.[2] |

| MedChemExpress | Fmoc-β-cyclopropyl-L-Alanine | 214750-76-2 | Provides detailed solubility and storage information.[3] |

| Santa Cruz Biotechnology | Fmoc-beta-cyclopropyl-L-Ala-OH | 214750-76-2 | Specifies a purity of ≥98%.[4] |

| Chem-Impex International | H-β-Cyclopropyl-L-alanine | 102735-53-5 | Also supplies the unprotected amino acid.[9] |

| NINGBO INNO PHARMCHEM | Fmoc-L-Cyclopropylalanine | 214750-76-2 | A manufacturer and supplier based in China.[6] |

| LGC Standards | Fmoc-L-cyclopropylalanine | 214750-76-2 | Provides detailed analytical data and various pack sizes.[10] |

| Chemdad | FMOC-L-CYCLOPROPYLALANINE | 214750-76-2 | Provides physical and chemical properties.[7] |

Part 2: Scientific and Technical Insights

The Rationale for Incorporating Cyclopropyl Alanine

The cyclopropyl group is a small, rigid, and conformationally constrained moiety.[1] When incorporated into a peptide backbone, it imparts several desirable properties:

-

Conformational Rigidity : The fixed orientation of the cyclopropyl ring restricts the conformational freedom of the peptide backbone.[1] This can lead to more defined secondary structures, which can be entropically favorable for binding to biological targets.[1][11]

-

Enhanced Binding Affinity : The cyclopropyl group can participate in hydrophobic and other non-covalent interactions within a protein's binding pocket, potentially increasing binding affinity.[1]

-

Improved Stability : The unique structure of cyclopropyl alanine can enhance the stability of peptides against enzymatic degradation, a crucial factor for therapeutic applications.[9]

-

Increased Bioavailability : By modifying the peptide's overall physicochemical properties, the incorporation of cyclopropyl alanine can lead to improved bioavailability.[9]

These attributes make cyclopropyl alanine a valuable building block in the design of peptidomimetics with improved efficacy and pharmacokinetic profiles.[12][13]

Applications in Drug Discovery

The unique properties of cyclopropyl alanine have led to its use in the development of novel therapeutics. For instance, it has been utilized in the design of:

-

HIV-1 Protease Dimerization Inhibitors : Low molecular weight inhibitors have been developed using Fmoc-L-cyclopropylalanine.[7]

-

HCV NS4B Inhibitors : Piperazinone derivatives containing this amino acid have been prepared as potent inhibitors of the Hepatitis C virus NS4B protein.[7]

-

Neurological Disorder Research : The ability of cyclopropyl alanine to modulate neurotransmitter systems makes it a candidate for investigating and potentially treating neurological disorders.[9]

The ability to precisely incorporate this unnatural amino acid allows for systematic structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates.[14]

Part 3: Experimental Protocols and Workflows

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The standard method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[1][15] The general workflow is depicted below.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling N-Fmoc-L-cyclopropyl alanine to a resin-bound peptide with a free N-terminal amine. This procedure should be performed in a dedicated peptide synthesis vessel.

Reagents and Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-Fmoc-L-cyclopropyl alanine

-

Coupling reagent (e.g., HCTU - (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Washing solvent: DCM (Dichloromethane)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Nitrogen for agitation

Procedure:

-

Fmoc Deprotection:

-

To the resin-bound peptide, add 20% piperidine in DMF.

-

Agitate with nitrogen bubbling for 3 minutes.

-

Drain the vessel.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Drain the vessel and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve N-Fmoc-L-cyclopropyl alanine (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the resin.

-

Agitate with nitrogen for 1-2 hours at room temperature.

-

To monitor the reaction completion, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. The choice of scavengers depends on the amino acid composition of the peptide.

A common cleavage cocktail is:

-

95% TFA

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 4: Conclusion

This compound is a powerful tool for peptide chemists and drug discovery scientists. Its unique structural features offer a means to rationally design peptidomimetics with enhanced stability, binding affinity, and biological activity.[1][9][12] By understanding the principles behind its use and following established protocols for its incorporation, researchers can unlock new possibilities in the development of novel peptide-based therapeutics.

References

-

Fmoc-Cpa-OH [214750-76-2] - Aapptec Peptides. [Link]

-

Fmoc-L-Cyclopropylalanine: Your Trusted Supplier for High-Purity Peptide Synthesis Reagents - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

FMOC-L-CYCLOPROPYLALANINE Seven Chongqing Chemdad Co. ,Ltd. [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - ScienceDirect. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

-

Fmoc-Ala-Wang Resin: A Key Support for Solid-Phase Peptide Synthesis. [Link]

-

Synthesis and Properties of Cyclopropane-Derived Peptidomimetics - ACS Publications. [Link]

-

Synthesis and biological properties of the seven alanine-modified analogues of the marine cyclopeptide hymenamide C - PubMed. [Link]

-

Synthesis of 3-(trans-2'-Nitrocyclopropyl)alanine, a Constituent of the Natural Peptide-Lactone Hormaomycin | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. This compound | 1219163-22-0 | Benchchem [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Fmoc-L-cyclopropylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. FMOC-L-CYCLOPROPYLALANINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Fmoc-L-cyclopropylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-L-cyclopropylalanine | LGC Standards [lgcstandards.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis and biological properties of the seven alanine-modified analogues of the marine cyclopeptide hymenamide C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

The Cyclopropyl Moiety: A Catalyst for Innovation in Peptide Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the cyclopropyl group into peptide structures represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome many of the inherent limitations of peptide-based therapeutics. This guide provides a comprehensive technical overview of the profound impact of the cyclopropyl moiety on the biological activity, pharmacokinetic properties, and conformational dynamics of peptides. We will delve into the synthetic strategies for introducing this unique structural element, explore its role in enhancing metabolic stability and cell permeability, and analyze its influence on peptide conformation through detailed experimental protocols and structural data. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation peptide drugs with improved therapeutic profiles.

Introduction: The Resurgence of Peptides and the Role of Cyclopropane

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their widespread clinical application has been hampered by challenges such as poor metabolic stability, low cell permeability, and conformational flexibility, which often leads to reduced bioactivity. The strategic incorporation of non-natural amino acids and conformational constraints has been a key strategy to address these limitations. Among the various chemical modifications, the introduction of the cyclopropyl group has proven to be particularly effective.[1][2]

The unique structural and electronic properties of the cyclopropane ring—a three-membered carbocycle with significant ring strain—confer a range of desirable attributes to peptide scaffolds.[1] These include:

-

Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the peptide backbone and side chains, pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty upon binding to its target.[1]

-

Metabolic Shielding: The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

-

Enhanced Lipophilicity: The introduction of a cyclopropyl group can increase the lipophilicity of a peptide, which can contribute to improved membrane permeability.

-

Novel Vectorial Orientation: The defined geometry of the cyclopropyl ring can orient pharmacophoric groups in unique three-dimensional arrangements, enabling novel interactions with biological targets.

This guide will provide a detailed exploration of these benefits, supported by experimental data and protocols, to empower researchers to effectively utilize the cyclopropyl moiety in their peptide drug discovery programs.

Unveiling the Biological Activities of Cyclopropyl-Containing Peptides

The incorporation of cyclopropyl groups has led to the discovery of peptides with a wide array of biological activities, including enzyme inhibition, receptor antagonism, and antimicrobial effects. The conformational constraint imposed by the cyclopropyl ring often translates to enhanced potency and selectivity.

Enzyme Inhibition

Cyclopropyl-containing peptides have shown significant promise as enzyme inhibitors. The rigidified conformation can mimic the transition state of an enzymatic reaction or lock the peptide into a conformation that binds with high affinity to the enzyme's active site. For instance, peptidyl cyclopropenones have been investigated as both reversible and irreversible inhibitors of cysteine proteases, where the strained ring system plays a key role in the interaction with the catalytic cysteine residue.[4]

Receptor Antagonism

The ability of the cyclopropyl group to orient side chains in a precise manner is particularly advantageous for designing receptor antagonists. A notable example is the development of analogues of the kappa opioid receptor (KOR) antagonist zyklophin.[5] Structure-activity relationship (SAR) studies revealed that N-cyclopropylmethyl substitution at the N-terminus resulted in analogues with significantly high KOR affinity.[5]

Modulating Physicochemical Properties for Enhanced Bioactivity

Beyond direct interaction with the target, the cyclopropyl group can indirectly enhance biological activity by improving the peptide's pharmacokinetic properties. As will be discussed in subsequent sections, the increased metabolic stability and cell permeability afforded by cyclopropyl incorporation can lead to higher effective concentrations of the peptide at its site of action, resulting in improved in vivo efficacy.

Synthetic Strategies for Incorporating the Cyclopropyl Moiety

The successful integration of cyclopropyl groups into peptides relies on robust synthetic methodologies for both the preparation of cyclopropyl-containing amino acids and their subsequent incorporation into peptide chains.

Synthesis of Cyclopropyl Amino Acids

A variety of synthetic routes have been developed to access chiral cyclopropyl amino acids. These methods often involve the cyclopropanation of olefinic precursors or the manipulation of cyclopropane-containing building blocks.[2]

Experimental Protocol: A General Method for the Synthesis of Cyclopropyl Amino Acids via Diazomethane Addition to Dehydroalanine Derivatives

This protocol is based on the well-established method of reacting a diazomethane derivative with a dehydroalanine derivative.[2]

-

Preparation of the Dehydroalanine Derivative: Start with a suitably N- and C-protected serine or cysteine derivative. Elimination of the side chain hydroxyl or thiol group yields the dehydroalanine derivative.

-

Cyclopropanation Reaction:

-

Dissolve the dehydroalanine derivative in an aprotic solvent such as dichloromethane or diethyl ether.

-

Slowly add a solution of the desired substituted diazomethane (e.g., diazomethane for an unsubstituted cyclopropyl ring, or a substituted diazomethane for a substituted ring) at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Pyrazoline Decomposition: The initial product is a pyrazoline ring, which is then decomposed to the cyclopropane ring. This can be achieved by photolysis or thermolysis. For thermolysis, heat the reaction mixture in a suitable high-boiling solvent like toluene.

-

Purification: The resulting cyclopropyl amino acid derivative is purified by column chromatography.

-

Deprotection: The protecting groups are removed using standard deprotection protocols to yield the free cyclopropyl amino acid.

Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl-Containing Peptides

Once the cyclopropyl amino acid is synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable protecting group for the carboxylic acid), it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Fmoc-Cyclopropyl-Alanine (Fmoc-Cpa-OH) into a Peptide Sequence

This protocol outlines the manual SPPS of a peptide containing Fmoc-Cpa-OH using a rink amide resin for a C-terminal amide.

-

Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-Cpa-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Enhancing Pharmacokinetic Properties: Metabolic Stability and Cell Permeability

A major hurdle in peptide drug development is their susceptibility to enzymatic degradation and poor membrane permeability. The incorporation of cyclopropyl groups has proven to be a highly effective strategy to mitigate these issues.

Improving Metabolic Stability

The cyclopropyl group can act as a metabolic shield, protecting adjacent peptide bonds from proteolytic cleavage. Furthermore, the inherent stability of the cyclopropyl ring to oxidative metabolism enhances the overall metabolic half-life of the peptide.

Case Study: Metabolic Stabilization of a Cyclic Hexapeptide

A study on a cyclic hexapeptide, [Ala-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro], revealed a significant first-pass effect in the liver.[6] To address this metabolic liability, the leucine residues were replaced with cyclopropyl-alanine (Cpa). The resulting analogue, [Ala-Cpa-NMe-D-Cpa-NMe-Cpa-Cpa-4,4-difluoro-D-Pro], exhibited dramatically improved metabolic stability and an oral bioavailability of over 90% in rats.[6] This highlights the profound impact of cyclopropyl substitution on preventing metabolic degradation.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a general framework for assessing the stability of a cyclopropyl-containing peptide in human plasma.

-

Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in phosphate-buffered saline (PBS).

-

Plasma Incubation:

-

Thaw pooled human plasma at 37°C.

-

Add the peptide solution to the plasma to initiate the degradation reaction (final plasma concentration typically 80-90%).

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid).

-

-

Sample Processing:

-

Vortex the quenched samples and incubate on ice for 10-20 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the intact peptide and any metabolites.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

-

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the peptide's half-life (t1/2) in plasma.

| Peptide | Modification | Half-life in Human Plasma (t1/2) | Reference |

| [Ala-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro] | None | Short (undisclosed) | [6] |

| [Ala-Cpa-NMe-D-Cpa-NMe-Cpa-Cpa-4,4-difluoro-D-Pro] | Leu to Cpa substitution | Significantly Increased | [6] |

Table 1: Impact of Cyclopropyl-Alanine (Cpa) Substitution on the Metabolic Stability of a Cyclic Hexapeptide.

Enhancing Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. The incorporation of cyclopropyl groups can enhance cell permeability through a combination of increased lipophilicity and the adoption of membrane-permeable conformations.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.

-

Plate Preparation:

-

Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Add buffer to the wells of a 96-well acceptor plate.

-

-

Compound Addition: Add the test peptide solution (in a suitable buffer) to the wells of the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-16 hours).

-

Quantification: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

Pe = - [VDVA / ((VD + VA)Area*time)] * ln[1 - (CA(t) / Cequilibrium)]

Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

| Peptide Type | Permeability (Pe x 10-6 cm/s) | Reference |

| Linear Peptides | Generally Low (<1) | [7] |

| Cyclic Peptides (unmodified) | Variable (can be low) | [7] |

| Cyclopropyl-containing Cyclic Peptides | Can be Significantly Increased | [6] |

Table 2: General Trends in Peptide Permeability as Measured by PAMPA.

The Conformational Impact of the Cyclopropyl Group

The rigid nature of the cyclopropyl group has a profound impact on the conformational landscape of a peptide. By restricting bond rotations, it can stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological activity.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. For cyclopropyl-containing peptides, NMR can provide detailed information on the local conformation around the cyclopropyl moiety and its influence on the overall peptide structure.

Key NMR Parameters for Conformational Analysis:

-

Chemical Shifts: The chemical shifts of protons and carbons, particularly those on and near the cyclopropyl ring, are sensitive to the local electronic environment and can provide clues about the conformation.

-

Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons. The presence or absence of specific NOEs can define the relative orientation of different parts of the peptide. For example, a strong NOE between a backbone amide proton and a cyclopropyl proton can indicate a specific turn conformation.

-

Coupling Constants (J-couplings): Three-bond J-couplings (3J) can be used to determine dihedral angles, providing quantitative information about the peptide backbone and side-chain conformations.

Experimental Protocol: 2D ROESY for Conformational Analysis

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for studying the conformation of medium-sized molecules like cyclic peptides.

-

Sample Preparation: Dissolve the purified cyclopropyl-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of 1-5 mM.

-

NMR Data Acquisition:

-

Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Optimize the mixing time to observe the desired cross-peaks (typically 100-300 ms).

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using a combination of 2D TOCSY and ROESY spectra.

-

Identify and integrate the ROESY cross-peaks to obtain distance restraints.

-

-

Structure Calculation: Use the distance restraints, along with any dihedral angle restraints from J-coupling analysis, as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

Caption: Workflow for determining the 3D structure of a cyclopropyl-containing peptide using NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. While obtaining suitable crystals of peptides can be challenging, a crystal structure offers unambiguous information about bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule.

The crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorocyclopropane, a simple cyclopropyl amino acid derivative, revealed that the torsional angles around the Cα-N and Cα-C' bonds are similar to those found in α-helices and 310-helices.[6] This provides direct evidence for the conformational preferences induced by the cyclopropyl group.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Fmoc-Cyclopropyl Alanine: Structure, Stereochemistry, and Application in Peptide Synthesis

Executive Summary: N-(9-fluorenylmethoxycarbonyl)-cyclopropyl alanine is a non-canonical amino acid that has become an invaluable tool for researchers, medicinal chemists, and drug development professionals. Its incorporation into peptide chains imparts significant conformational constraints, offering a strategic approach to enhance biological activity, metabolic stability, and receptor selectivity. The rigid cyclopropyl moiety, combined with the versatile and widely adopted Fmoc protection strategy for solid-phase peptide synthesis (SPPS), makes this building block essential for modern peptide-based drug discovery. This guide provides a detailed examination of its molecular structure, explores the critical nuances of its stereochemistry, outlines methods for its synthesis and quality control, and discusses its application in the development of next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint

In the field of peptide science, the transition from native sequences to therapeutically viable drugs often necessitates structural modifications to overcome inherent limitations such as poor metabolic stability and low receptor affinity. The introduction of non-canonical or "unnatural" amino acids is a cornerstone of this effort. Among these, amino acids featuring a cyclopropyl group have gained significant attention.[1][2]

The cyclopropane ring is the smallest possible carbocycle, and its unique electronic structure and high ring strain impose rigid conformational constraints on the local peptide backbone.[3] Unlike flexible alkyl side chains, the cyclopropyl group severely limits the rotational freedom around adjacent single bonds, allowing chemists to "lock" a peptide into a specific, biologically active conformation.[2][3] N-Fmoc-cyclopropyl alanine, specifically, serves as a key building block for introducing these properties through the efficient and reliable Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[4][5]

Molecular Structure and Physicochemical Properties

This compound is a composite structure, bringing together three key functional components:

-

Alanine Backbone: The fundamental α-amino acid framework.

-

Cyclopropylmethyl Side Chain: Attached at the β-carbon, this group replaces a hydrogen atom of the standard alanine methyl group. It is the primary source of the molecule's unique conformational effects.

-

N-α-Fmoc Group: The 9-fluorenylmethoxycarbonyl protecting group is attached to the alpha-amino nitrogen. It is essential for its use in SPPS, preventing self-polymerization and allowing for sequential, controlled peptide chain elongation.[]

Caption: Core components of the N-Fmoc-L-cyclopropyl alanine molecule.

The combination of the bulky, hydrophobic Fmoc group and the unique cyclopropyl side chain results in a building block with distinct physical and chemical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₁NO₄ | [5][7] |

| Molecular Weight | 351.40 g/mol | [7] |

| Appearance | White to off-white powder | [5] |

| CAS Number (L-form) | 214750-76-2 | [5][7][8][9] |

| Melting Point (L-form) | 159 - 162 °C | [5] |

| Optical Rotation (L-form) | [α]D²⁰ = -15 ± 1° (c=1 in DMF) | [5] |

| Standard IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-cyclopropylpropanoic acid | [8] |

Stereochemistry: The Core of Functionality

The biological function of a peptide is dictated by its precise three-dimensional structure, which is fundamentally determined by the stereochemistry of its constituent amino acids. For this compound, the primary chiral center is the α-carbon of the alanine backbone.

3.1. Enantiomers: L- vs. D-Configuration

Like most proteinogenic amino acids, cyclopropyl alanine is chiral at its α-carbon, leading to two non-superimposable mirror images known as enantiomers.[10]

-

L-Cyclopropylalanine ((S)-configuration): This is the enantiomer most commonly used in peptide synthesis to mimic or modify natural peptide sequences.[8]

-

D-Cyclopropylalanine ((R)-configuration): The D-enantiomer is a powerful tool for creating peptides with increased resistance to proteolytic degradation, as proteases are highly specific for L-amino acid residues. It is also used to induce specific turns or secondary structures in a peptide backbone.[4]

The stereochemical integrity of the starting material is paramount. The presence of even small amounts of the undesired enantiomer will lead to the synthesis of diastereomeric peptide impurities, which are often difficult to separate and can have drastically different biological activities, potentially leading to off-target effects or reduced efficacy.[11]

Caption: The L- and D-enantiomers of this compound.

3.2. Additional Stereoisomerism

While standard N-Fmoc-3-cyclopropyl alanine has one chiral center, more complex derivatives can possess additional stereocenters within the cyclopropane ring itself. For example, the synthesis of molecules like 3-(trans-2-aminocyclopropyl)alanine involves controlling the stereochemistry of two carbons on the ring in addition to the α-carbon, leading to a much larger number of possible stereoisomers.[12] This highlights the versatility of the cyclopropane scaffold in creating precisely defined three-dimensional structures.

The Role of the Fmoc Protecting Group in SPPS

The choice of the Fmoc protecting group is a defining feature of this building block and is central to its utility in modern peptide synthesis. The Fmoc/tBu (tert-butyl) strategy is the dominant method used in SPPS today.[13]

Causality Behind the Fmoc Strategy:

-

Orthogonality: The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while the side-chain protecting groups (like Boc and tBu) and the resin linker are cleaved under strongly acidic conditions (e.g., trifluoroacetic acid).[][13] This orthogonality ensures that only the N-terminal amine is deprotected at each cycle, allowing for controlled, stepwise elongation of the peptide chain.

-

Mild Deprotection: The use of a mild base avoids the repeated exposure to strong acid required by the older Boc-SPPS strategy. This minimizes the risk of side reactions and is compatible with sensitive amino acids and post-translational modifications like glycosylation or phosphorylation.[][13]

-

Automation and Monitoring: The fluorenyl moiety has a strong UV absorbance, which allows for real-time monitoring of the deprotection step. This is a self-validating feature in automated synthesizers, confirming the successful completion of each cycle.

Caption: A simplified workflow of one cycle in Fmoc-based SPPS.

Synthesis and Quality Control

The production of high-quality, enantiomerically pure this compound is a multi-step process where stereochemical control is the most critical parameter.

5.1. Synthesis of the Enantiopure Core Amino Acid

The primary challenge is the synthesis of the cyclopropyl alanine core with the correct stereochemistry. Simply performing a cyclopropanation on a standard precursor often yields a racemic mixture. Therefore, asymmetric synthesis is required. Common strategies include:

-

Asymmetric Cyclopropanation: Employing chiral catalysts to direct the formation of the cyclopropane ring with a specific stereochemistry.

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to guide the reaction stereoselectively, followed by its removal.

-

Resolution: Synthesizing a racemic mixture and then separating the enantiomers, often through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.

The rational synthesis of all four stereoisomers of 3-(trans-2-aminocyclopropyl)alanine, for example, was achieved by starting from enantiopure glyceraldehyde, demonstrating a sophisticated approach to controlling multiple chiral centers.[12]

5.2. Analytical Quality Control Protocol: Chiral HPLC

Verifying the enantiomeric purity is a mandatory, self-validating step. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the L- and D-enantiomers of this compound to determine the enantiomeric excess (e.e.).

Methodology:

-

Column Selection: A chiral stationary phase (e.g., cellulose or amylose derivatives coated on a silica support) is required. The choice of column is critical for achieving baseline separation.

-

Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of hexane/isopropanol or acetonitrile/water with an acidic modifier like 0.1% trifluoroacetic acid (TFA), is prepared and degassed.[11] The exact ratio is optimized for the specific chiral column used.

-

Standard Preparation: A certified reference standard of the undesired enantiomer (e.g., Fmoc-D-cyclopropyl alanine if analyzing the L-form) is prepared at a known low concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: The sample batch of N-Fmoc-L-cyclopropyl alanine is dissolved in the mobile phase at a higher concentration (e.g., 1 mg/mL).

-

Injection and Elution: The sample is injected onto the column. The two enantiomers will interact differently with the chiral stationary phase, causing them to elute at different retention times.

-

Detection and Quantification: A UV detector (set to ~265 nm to detect the Fmoc group) is used. The peak area of the undesired enantiomer is compared to the main peak to calculate the chiral purity, which should typically be ≥99.5%.[5]

Applications in Research and Drug Development

The incorporation of this compound into peptides is a proven strategy for enhancing their therapeutic potential.

-

Improved Metabolic Stability: The constrained structure can shield nearby peptide bonds from enzymatic cleavage, increasing the in-vivo half-life of the peptide drug.[2]

-

Enhanced Receptor Binding and Selectivity: By locking the peptide into a conformation that is pre-organized for receptor binding, the cyclopropyl group can significantly increase binding affinity and selectivity for the target receptor over others.[4]

-

Peptidomimetic Design: It serves as a building block for peptidomimetics, where the goal is to mimic the structure and function of a natural peptide or protein binding loop in a more stable, drug-like scaffold.[2]

This building block is widely utilized in research focused on developing novel peptide-based pharmaceuticals, including enzyme inhibitors, receptor agonists/antagonists, and modulators of protein-protein interactions.[4][14]

Conclusion

This compound represents a sophisticated convergence of structural biology, synthetic chemistry, and pharmaceutical science. Its true value lies not just in its unique structure, but in the predictable and powerful control it offers peptide chemists. The rigid cyclopropyl group provides a reliable method for constraining peptide conformation, a critical factor in optimizing biological activity and pharmacokinetic properties. When combined with the robust and efficient Fmoc-SPPS methodology, this building block empowers researchers and drug developers to rationally design and synthesize novel peptides with enhanced therapeutic potential, pushing the boundaries of modern medicine.

References

-

Fmoc-β-cyclopropyl-D-alanine. Chem-Impex. [Link]

-

Zindel, J., Zeeck, A., König, W. A., & de Meijere, A. (1993). Rational synthesis of all the four stereoisomers of 3-(trans-2-aminocyclopropyl)alanine. Tetrahedron Letters. [Link]

-

N-Fmoc-N-cyclopropyl-L-alanine. PubChem, National Center for Biotechnology Information. [Link]

-

The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of Medicinal Chemistry. [Link]

-

Watanabe, M., Nagata, M., Doi, R., & Shuto, S. (2021). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. ResearchGate. [Link]

-

Fmoc-beta-cyclopropyl-L-alanine - 500 mg. Anaspec. [Link]

-

(2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Fmoc-Cpa-OH [214750-76-2]. Aapptec Peptides. [Link]

-

Synthesis of Boc-cyclopropyl Alanine. PrepChem.com. [Link]

-

Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Zimmerman, S. S., Pottle, M. S., Némethy, G., & Scheraga, H. A. (1977). Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. Macromolecules. [Link]

-

Zindel, J., & de Meijere, A. (1995). Synthesis of 3-(trans-2'-Nitrocyclopropyl)alanine, a Constituent of the Natural Peptide-Lactone Hormaomycin. The Journal of Organic Chemistry. [Link]

-

Jean, M., & Drouin, M. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

H-β-Cyclopropyl-L-alanine. Chem-Impex. [Link]

-

Fmoc-β-cyclopropyl-L-alanine. Chem-Impex. [Link]

-

Fmoc-b-cyclopropyl-L-Alanine. P212121 Store. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 7. Fmoc-L-cyclopropylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C21H21NO4 | CID 7021125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

Introduction: The Strategic Value of Conformational Constraint in Peptide Design

An In-depth Technical Guide to the Synthesis of N-Fmoc-L-cyclopropylalanine

In the landscape of modern drug discovery and peptide science, the introduction of conformational constraints into peptide backbones is a cornerstone strategy for enhancing therapeutic potential. Unnatural amino acids (UAAs) are pivotal tools in this endeavor, and among them, cyclopropyl alanine derivatives have emerged as particularly valuable building blocks.[1][2][3] The compact and rigid cyclopropyl group, when incorporated into an amino acid side chain, imparts significant structural pre-organization.[4] This constraint can lock the peptide into a bioactive conformation, leading to improved receptor affinity, increased selectivity, and enhanced metabolic stability by shielding peptide bonds from enzymatic degradation.[4][5]

N-Fmoc-L-cyclopropylalanine is a key reagent for introducing this motif into peptides via Solid-Phase Peptide Synthesis (SPPS).[5][6][7] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[8][9] This guide provides a detailed examination of the core synthetic strategies for preparing the cyclopropyl alanine scaffold and its subsequent N-Fmoc protection, offering field-proven insights into the causality behind experimental choices.

Part 1: Synthesis of the L-Cyclopropylalanine Core

The synthesis of the chiral amino acid, (S)-2-amino-3-cyclopropylpropanoic acid (L-Cyclopropylalanine), is the critical first stage. Success hinges on the efficient and stereocontrolled construction of the cyclopropane ring and the correct installation of the amine functionality. Two primary and robust strategies are presented here: catalytic asymmetric cyclopropanation and chemoenzymatic resolution.

Strategy 1: Catalytic Asymmetric Cyclopropanation

This approach builds the chiral center during the formation of the cyclopropane ring, offering an elegant and efficient route to enantiomerically enriched products. A highly effective method involves the copper(I)-catalyzed asymmetric cyclopropanation of alkenes using an in-situ generated iodonium ylide.[4][10] This method is notable for its high enantioselectivity and diastereoselectivity under mild, room-temperature conditions.[10]

The overall transformation is depicted below:

Caption: Workflow for Asymmetric Synthesis of L-Cyclopropylalanine.

Experimental Protocol: Asymmetric Cyclopropanation

-

Ylide Generation: In a nitrogen-flushed flask, iodosobenzene and methyl nitroacetate are combined in a suitable solvent like dichloromethane (DCM). This mixture generates the reactive phenyliodonium ylide in situ.

-

Catalyst Preparation: In a separate flask, a copper(I) source (e.g., CuOTf) and a chiral ligand (e.g., a bisoxazoline derivative) are stirred in the same solvent to form the active chiral catalyst complex. The choice of ligand is critical for inducing high enantioselectivity.

-

Cyclopropanation Reaction: The alkene substrate (e.g., a protected allylglycine derivative) is added to the catalyst mixture. The freshly prepared ylide solution is then added slowly to the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched and subjected to an aqueous workup. The crude product, a 1-nitrocyclopropyl ester, is purified by flash column chromatography. The high diastereoselectivity (typically trans-favored) and enantioselectivity (often >95% ee) are hallmarks of this method.[4]

-

Conversion to Amino Acid: The purified nitro-ester intermediate is then converted to the final amino acid. This involves reduction of the nitro group (e.g., using zinc powder in acidic conditions) followed by hydrolysis of the ester (e.g., using lithium hydroxide).

Causality Insight: The success of this reaction lies in the formation of a chiral copper-carbene intermediate. The chiral ligand creates a sterically defined environment around the copper center, forcing the incoming alkene to approach from a specific face, thereby dictating the stereochemistry of the newly formed cyclopropane ring.[4]

Strategy 2: Diastereoselective Synthesis and Enzymatic Resolution

An alternative, highly practical approach involves the synthesis of a racemic cyclopropyl amino acid derivative, followed by a selective enzymatic hydrolysis to resolve the two enantiomers. This method is often favored in industrial settings due to its scalability and the use of inexpensive enzymes.[11] Papain, a readily available cysteine protease, has proven effective for the kinetic resolution of N-protected cyclopropylglycine esters.[11]

Caption: Chemoenzymatic approach for resolving cyclopropylalanine enantiomers.

Experimental Protocol: Enzymatic Resolution

-

Racemate Synthesis: A racemic version of an N-protected cyclopropylglycine ester is first synthesized. A common route is the Strecker synthesis starting from cyclopropanecarbaldehyde.[12]

-

Enzymatic Hydrolysis: The racemic substrate (e.g., N-Boc-DL-cyclopropylglycine methyl ester) is suspended in a buffered aqueous solution (e.g., phosphate buffer at pH 7.5). Papain, activated with a reducing agent like L-cysteine, is added. The suspension is stirred at a controlled temperature (e.g., 37 °C).

-

Reaction Monitoring: The enzyme selectively hydrolyzes the L-ester to its corresponding carboxylic acid, leaving the D-ester largely unreacted. The progress is monitored by checking the pH (which drops as the acid is formed) or by HPLC analysis.

-

Separation: Once ~50% conversion is reached, the reaction is stopped. The mixture is acidified to protonate the newly formed L-acid. An extraction with an organic solvent (e.g., ethyl acetate) is performed. The unreacted D-ester partitions into the organic phase, while the water-soluble L-acid salt remains in the aqueous phase.

-

Deprotection: The separated enantiomers are then deprotected under standard acidic conditions (e.g., using trifluoroacetic acid or HCl) to yield the final L- and D-cyclopropylalanine products with high enantiomeric excess (>99% ee).[11]

Causality Insight: The enzyme's active site is inherently chiral. It recognizes and binds the L-enantiomer of the substrate with much higher affinity than the D-enantiomer, leading to a dramatic difference in their hydrolysis rates. This high substrate specificity is the basis for the clean and efficient separation of the enantiomers.[13]

Comparison of Core Synthesis Strategies

| Feature | Catalytic Asymmetric Cyclopropanation | Chemoenzymatic Resolution |

| Stereocontrol | Achieved during C-C bond formation. | Achieved by separating a racemic mixture. |

| Key Reagents | Chiral ligands, metal catalysts (e.g., Cu, Rh).[4] | Racemic substrate, enzyme (e.g., Papain).[11] |

| Theoretical Yield | Up to 100% for the desired enantiomer. | Maximum of 50% for each enantiomer. |

| Advantages | Atom-economical, direct access to one enantiomer. | High enantiopurity (>99% ee), robust and scalable, provides access to both enantiomers.[11] |

| Challenges | Cost of chiral ligands/catalysts, optimization of reaction conditions. | Requires an efficient synthesis of the racemic precursor, precise monitoring to stop at 50% conversion. |

Part 2: Nα-Fmoc Protection of L-Cyclopropylalanine

With enantiomerically pure L-cyclopropylalanine in hand, the final step is the installation of the Fmoc protecting group. This is a crucial step to prepare the amino acid for use in SPPS. The reaction is a standard nucleophilic substitution where the deprotonated amino group of L-cyclopropylalanine attacks an activated Fmoc source.

Experimental Protocol: Fmoc Protection

-

Dissolution: L-Cyclopropylalanine (1.0 eq) is dissolved in a basic aqueous solution. A common system is 10% aqueous sodium carbonate or a mixture of water and a polar organic solvent like dioxane with sodium bicarbonate (2-3 eq) as the base.

-

Fmoc Reagent Addition: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.1 eq) is dissolved in a suitable organic solvent (e.g., acetone or dioxane) and added portion-wise to the amino acid solution while stirring vigorously at room temperature.

-

Reaction: The reaction is typically stirred overnight at room temperature. The base deprotonates the amino group, activating it as a nucleophile to attack the carbonyl carbon of the Fmoc-OSu, displacing the N-hydroxysuccinimide leaving group.

-

Workup: The reaction mixture is diluted with water and washed with a non-polar solvent like ether to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct.

-

Isolation: The aqueous layer is acidified to a pH of ~2 using cold 1 M HCl. The protonation of the carboxylate group causes the N-Fmoc-L-cyclopropylalanine product to precipitate out of the solution as a white solid.[14]

-

Purification and Validation: The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Purity can be assessed by melting point analysis (typically 157-159°C) and confirmed by NMR and mass spectrometry.[14] Recrystallization can be performed if necessary.

Causality Insight: The use of a two-phase solvent system (e.g., dioxane/water) or an aqueous solution is critical. It ensures the amino acid (as its carboxylate salt) and the base are soluble in the aqueous phase, while the organic-soluble Fmoc-OSu can be added in a miscible solvent. The Schotten-Baumann conditions (reaction of an amine with an acid chloride or anhydride in the presence of aqueous base) are highly effective for this type of acylation.

Conclusion

The synthesis of N-Fmoc-L-cyclopropylalanine is a multi-step process that demands careful control over stereochemistry and reaction conditions. By leveraging powerful synthetic tools such as catalytic asymmetric cyclopropanation or robust chemoenzymatic resolutions, the core L-cyclopropylalanine scaffold can be produced with high enantiopurity.[4][11] The subsequent N-Fmoc protection is a well-established and reliable transformation that yields the final building block ready for incorporation into peptide chains.[14] This guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to confidently synthesize this valuable unnatural amino acid, enabling the design and creation of next-generation peptide therapeutics with enhanced structural and pharmacological properties.

References

- Williams, R. M. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807.

- QYAOBIO. (n.d.).

- Charette, A. B., et al. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. Journal of the American Chemical Society, 127(51), 18014-18015.

- Omizzur. (n.d.).

- BOC Sciences. (n.d.).

- Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3136-3171.

- Jaeger, E., et al. (2009). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate.

- PubMed. (2005).

- Averkina, E. B., & Zefirov, N. S. (2011). Synthesis of Amino Acids of Cyclopropylglycine Series.

- Chem-Impex International. (n.d.). Fmoc-β-cyclopropyl-L-alanine. Chem-Impex.

- Chem-Impex International. (n.d.). Fmoc-β-cyclopropyl-D-alanine. Chem-Impex.

- Chem-Impex International. (n.d.). Fmoc-D-Ala(α-cyclopropyl)-OH·H2O. Chem-Impex.

- Ma, D., & Zhu, W. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. The Journal of Organic Chemistry, 66(1), 348-350.

- LibreTexts Chemistry. (2019). 11.3.

- Amanote Research. (2006).

- Chem-Impex International. (n.d.). L-Cyclopropylglycine. Chem-Impex.

- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.

- Faler, C. A., Cao, B., & Joullié, M. M. (2006).

- AnaSpec. (n.d.). Fmoc-beta-cyclopropyl-L-alanine - 500 mg. Anaspec.

- Aapptec. (n.d.). Fmoc-Cpa-OH [214750-76-2]. Aapptec Peptides.

- MedChemExpress. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid. MedChemExpress.

- TargetMol. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid. TargetMol.

- Sigma-Aldrich. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid. Sigma-Aldrich.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

- Chemdad Co., Ltd. (n.d.). FMOC-L-CYCLOPROPYLALANINE. Chongqing Chemdad Co., Ltd.

- Imperiali, B., & Roy, R. S. (1995). Chemoenzymatic Synthesis of 2-Amino-3-(2,2'-bipyridinyl)propanoic Acids. ElectronicsAndBooks.

- Sigma-Aldrich. (n.d.). N-FMOC-CYCLOPROPYL ALANINE. Sigma-Aldrich.

- MedChemExpress. (n.d.). Fmoc-β-cyclopropyl-L-Alanine. MedChemExpress.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Google Patents. (2004).

- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.

- Sigma-Aldrich. (n.d.). Fmoc-L-cyclopropylalanine AldrichCPR. Sigma-Aldrich.

Sources

- 1. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-beta-cyclopropyl-L-alanine - 500 mg [anaspec.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. Expedient synthesis of cyclopropane alpha-amino acids by the catalytic asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. FMOC-L-CYCLOPROPYLALANINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to N-Fmoc-cyclopropyl alanine: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of N-Fmoc-cyclopropyl alanine in Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, N-α-9-fluorenylmethoxycarbonyl-cyclopropyl alanine (this compound) has emerged as a particularly valuable building block. Its unique cyclopropyl moiety introduces conformational constraints that can enhance metabolic stability, improve receptor binding affinity, and fine-tune the pharmacokinetic profile of synthetic peptides.[1][2][3] This guide provides a comprehensive technical overview of the commercial availability and purity considerations for this compound, designed to empower researchers in making informed decisions for their synthetic endeavors.

Commercial Availability: A Comparative Landscape

This compound is commercially available from a range of suppliers, catering to diverse research and development needs, from small-scale laboratory use to bulk manufacturing. The purity of the commercially available material is a critical parameter that directly impacts the success of solid-phase peptide synthesis (SPPS).

| Supplier | Stated Purity | CAS Number | Notes |

| Sigma-Aldrich (Fluorochem) | 95%[4] | 1219163-22-0[4] | Offered as a preferred partner product. |

| Aapptec | Purity specified on Certificate of Analysis[5] | 214750-76-2[5] | Water content is lot-specific. |

| Chem-Impex | ≥ 99% (AT, HPLC)[6] | 1926163-87-2[6] | Refers to the α-cyclopropyl isomer. |

| Santa Cruz Biotechnology | ≥98%[1] | 214750-76-2[1] | |

| MedChemExpress | Not specified | 214750-76-2[7] | |

| Seven Chongqing Chemdad Co. | Not specified | 214750-76-2[8] |

It is imperative for researchers to consult the Certificate of Analysis (CoA) for lot-specific purity data, as this provides a more accurate representation of the material's quality than catalog specifications alone.[5]

The Criticality of Purity in Peptide Synthesis

The purity of Fmoc-amino acids is a paramount concern in SPPS. Impurities in the building blocks can lead to the formation of deletion sequences, truncated peptides, and other side-products that are often difficult to separate from the target peptide, thereby complicating downstream purification and potentially compromising the biological activity of the final product.[9]

Key Impurities in Fmoc-Amino Acid Preparations:

-

D-Enantiomer: The presence of the D-enantiomer of this compound can lead to the formation of diastereomeric peptides, which can be challenging to resolve by standard chromatographic techniques.[9]

-

Fmoc-Dipeptides: The formation of Fmoc-cyclopropyl alanyl-cyclopropyl alanine during the Fmoc protection step can result in the undesired insertion of an extra amino acid residue into the peptide chain.[9]

-

Free Amino Acid: Incomplete Fmoc protection can leave residual free cyclopropyl alanine, which can lead to the formation of peptides with a missing Fmoc group at the N-terminus of the growing chain.

-

β-Alanine Adducts: Rearrangement of the Fmoc-introducing reagent can sometimes lead to the formation of β-alanine-containing impurities.[9]

Purity Determination: A Methodological Overview